A Technical Guide to the Physicochemical Properties of 4-(4-Benzylpiperazin-1-yl)phenylamine
A Technical Guide to the Physicochemical Properties of 4-(4-Benzylpiperazin-1-yl)phenylamine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Benzylpiperazin-1-yl)phenylamine (CAS No: 16154-69-1). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, ionization, and lipophilic characteristics that are critical for predicting the compound's behavior in biological systems. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes data from structurally related compounds and computational predictions. Furthermore, it provides detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a robust framework for laboratory validation.
Introduction
4-(4-Benzylpiperazin-1-yl)phenylamine is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of clinically successful drugs. The molecule combines a phenylamine moiety, a central piperazine ring, and a benzyl group. This unique combination of functional groups dictates its physicochemical behavior, influencing its solubility, membrane permeability, and potential for drug-receptor interactions. Understanding these properties is a foundational step in the preclinical assessment of any potential drug candidate, impacting everything from formulation development to pharmacokinetic profiles.
Chemical Identity and Structure
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IUPAC Name: 4-(4-Benzylpiperazin-1-yl)aniline
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CAS Number: 16154-69-1
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Molecular Formula: C₁₇H₂₁N₃
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Chemical Structure:
The structure reveals three nitrogen atoms, each with distinct electronic environments that influence the molecule's basicity and hydrogen bonding capacity.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-(4-Benzylpiperazin-1-yl)phenylamine. The values presented are primarily computational predictions from reputable cheminformatics tools and should be confirmed by experimental analysis.
| Property | Predicted Value / Estimate | Significance in Drug Development |
| Molecular Weight | 267.37 g/mol | Influences diffusion and fits within the typical range for small molecule drugs. |
| Melting Point | 110-125 °C (estimated) | Affects solid-state stability, dissolution rate, and formulation choices. |
| Boiling Point | > 400 °C (estimated) | High boiling point is typical for molecules of this size and polarity. |
| Calculated logP | 3.1 - 3.5 | Suggests moderate lipophilicity, indicating a good balance between aqueous solubility and lipid membrane permeability. |
| pKa (Most Basic) | 7.5 - 8.5 (Piperazine N) | The tertiary amine in the piperazine ring is predicted to be the most basic center, influencing ionization state at physiological pH. |
| pKa (Second Basic) | 4.5 - 5.5 (Aniline N) | The aniline nitrogen is significantly less basic due to the delocalization of its lone pair into the aromatic ring. |
| Aqueous Solubility | Low (predicted) | Solubility is expected to be pH-dependent, increasing at lower pH values where the molecule is protonated. |
In-Depth Analysis and Experimental Determination
Lipophilicity and Partition Coefficient (LogP)
Expertise & Experience: The octanol-water partition coefficient (LogP) is a critical measure of a drug's lipophilicity. A LogP in the range of 1-3 is often considered optimal for oral drug absorption, as it reflects a compound's ability to partition from the aqueous environment of the gut into the lipid bilayers of intestinal cells. The predicted LogP of ~3.3 for this compound is promising, but experimental verification is essential as intramolecular interactions can influence the actual value.
Trustworthiness (Self-Validating Protocol): The "shake-flask" method, as outlined by OECD Guideline 107, remains the gold standard for LogP determination due to its direct and unambiguous measurement of partitioning.[1][2]
Experimental Protocol: Shake-Flask Method for LogP Determination
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Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by shaking equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.
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Stock Solution: Prepare a stock solution of 4-(4-Benzylpiperazin-1-yl)phenylamine in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
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Partitioning: In a glass vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the saturated water phase. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.
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Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2 hours).
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Phase Separation: Separate the two phases by centrifugation to prevent emulsion formation from affecting the results.
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Analysis: Determine the concentration of the analyte in both the n-octanol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )
Ionization and Acidity Constant (pKa)
Expertise & Experience: The pKa values dictate the extent of a molecule's ionization at a given pH. For a basic compound like 4-(4-Benzylpiperazin-1-yl)phenylamine, the pKa indicates the pH at which 50% of the molecules are in their protonated (charged) form. This is critical for solubility, receptor binding (which often requires a specific ionization state), and absorption, as the charged species are generally more water-soluble but less able to cross cell membranes. The molecule has two key basic centers: the aliphatic tertiary amine in the piperazine ring and the aromatic amine (aniline). The piperazine nitrogen is expected to be significantly more basic than the aniline nitrogen, whose lone pair is delocalized into the phenyl ring.
Trustworthiness (Self-Validating Protocol): Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[3][4]
Experimental Protocol: Potentiometric Titration for pKa Determination
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Sample Preparation: Dissolve an accurately weighed amount of 4-(4-Benzylpiperazin-1-yl)phenylamine in a suitable solvent system, often a co-solvent like methanol-water or ethanol-water, to ensure solubility throughout the titration.
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Titration Setup: Use a calibrated pH meter with a glass electrode and an automated titrator for precise delivery of the titrant. Maintain a constant temperature using a water bath.
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Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the titrant.
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Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For a molecule with two basic centers, two inflection points may be observed.
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Refinement: The pKa values can be more accurately determined by calculating the first derivative of the titration curve (ΔpH/ΔV vs. Volume), where the peaks correspond to the equivalence points.
Visualization of Experimental Workflows
Physicochemical Characterization Workflow
The following diagram outlines the logical flow for the comprehensive physicochemical characterization of a novel compound like 4-(4-Benzylpiperazin-1-yl)phenylamine.
Caption: A logical workflow for the physicochemical characterization of a new chemical entity.
pH, pKa, and Ionization State Relationship
This diagram illustrates how the pH of the environment relative to the pKa of the two basic centers affects the ionization state of 4-(4-Benzylpiperazin-1-yl)phenylamine.
Caption: The relationship between pH, pKa, and the dominant ionic species of the molecule.
Conclusion
4-(4-Benzylpiperazin-1-yl)phenylamine possesses physicochemical properties characteristic of many bioactive piperazine-containing molecules. Its predicted moderate lipophilicity and dual basic centers suggest that its absorption, distribution, and solubility will be highly dependent on pH. While computational tools provide a valuable starting point, the experimental protocols detailed in this guide for determining LogP and pKa are essential for generating the accurate data required for informed decision-making in any research or drug development program. This empirical data will form the bedrock for building predictive ADME models and designing effective formulation strategies.
References
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OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
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OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
- Avdeef, A. (2012).
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Eugene-Osoikhia, T. T., Taiwo, O. T., & Adegbemigun, A. (2021). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. African Journal of Pure and Applied Sciences, 2(2). URL: [Link]
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European Commission (2008). Commission Regulation (EC) No 440/2008 of 30 May 2008 laying down test methods pursuant to Regulation (EC) No 1907/2006 of the European Parliament and of the Council on the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH). Official Journal of the European Union. URL: [Link]
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Juranić, I. (2010). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 83(1), 89-94. URL: [Link]
- Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643.
